

# CVN766 Phase 1 Clinical Trial: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CVN766    |           |
| Cat. No.:            | B12369673 | Get Quote |

An in-depth look at the initial clinical findings for the selective orexin 1 receptor antagonist, **CVN766**, positioned as a potential treatment for the negative and cognitive symptoms of schizophrenia. This guide provides a comparative overview of its Phase 1 data alongside other selective orexin 1 receptor (Ox1R) antagonists, offering valuable insights for researchers and drug development professionals.

### **Executive Summary**

**CVN766**, a novel, potent, and highly selective Ox1R antagonist, has completed a Phase 1 clinical trial in healthy volunteers. The topline data suggests a favorable safety, tolerability, and pharmacokinetic profile, supporting its advancement into Phase 2 studies. A key differentiator of **CVN766** is its high selectivity for Ox1R over the orexin 2 receptor (Ox2R), which is believed to contribute to the absence of somnolence, a common adverse event associated with less selective orexin receptor antagonists. This guide will dissect the available Phase 1 data for **CVN766** and compare it with publicly available data from other selective Ox1R antagonists, namely ACT-539313 and JNJ-61393215.

#### **Data Presentation**

Table 1: CVN766 Phase 1 Trial - Key Parameters



| Parameter                 | Description                                                                                                                                                        |
|---------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Clinical Trial Identifier | NCT05105243                                                                                                                                                        |
| Trial Design              | Randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD)                                                        |
| Participant Population    | 64 healthy subjects                                                                                                                                                |
| SAD Cohorts (Dose)        | 5 mg, 15 mg, 45 mg, 125 mg, 250 mg                                                                                                                                 |
| MAD Cohorts (Dose)        | 45 mg, 125 mg, 250 mg (daily for 7 days)                                                                                                                           |
| Key Findings              | Well-tolerated with no serious adverse events.  Dose-proportional increase in exposure (Cmax and AUC). Data supports once-daily dosing. No evidence of somnolence. |

**Table 2: Comparative Overview of Phase 1 Safety and** 

**Tolerability of Selective Ox1R Antagonists** 

| Drug         | Most Common Treatment-<br>Emergent Adverse Events<br>(TEAEs) | Notes                                                                                                               |
|--------------|--------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| CVN766       | Headache (10.9%), Dizziness (7.8%), Presyncope (6.2%)[1]     | All TEAEs were mild to moderate. Notably, no increase in somnolence or fatigue was observed compared to placebo.[1] |
| ACT-539313   | Somnolence and headache[2]                                   | All adverse events were transient and of mild or moderate intensity.[2]                                             |
| JNJ-61393215 | Somnolence (16.7%) and headache (47.9%)[4]                   | All events were mild in severity.[5]                                                                                |





Table 3: Comparative Overview of Phase 1

Pharmacokinetics of Selective Ox1R Antagonists

| Drug         | Tmax (Time to<br>Maximum<br>Concentration) | Half-life (t1/2)                | Key Pharmacokinetic Characteristics                                                                                                                                     |
|--------------|--------------------------------------------|---------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CVN766       | Not explicitly stated                      | Not explicitly stated           | Exposure (Cmax and AUC) increased with dose in a generally dose-proportional manner. Steady state was achieved following 4 or 5 days of dosing. Confirmed CNS exposure. |
| ACT-539313   | 0.7 - 3.5 hours (SAD)<br>[1][2]            | 3.3 - 5.7 hours (SAD)<br>[1][2] | Rapidly absorbed.  Overall exposure increased dose- proportionally in the MAD study.[3]                                                                                 |
| JNJ-61393215 | 1.0 - 2.25 hours (SAD)<br>[6]              | 13.6 - 24.6 hours<br>(SAD)[6]   | Cmax and AUC increased dose-proportionally up to 30 mg.[4]                                                                                                              |

## Experimental Protocols CVN766 Phase 1 Clinical Trial (NCT05105243)

Study Design: This was a two-part, randomized, double-blind, placebo-controlled study in healthy adult volunteers.

Part 1 (Single Ascending Dose - SAD): Approximately 40 participants were enrolled into one
of five cohorts receiving single oral doses of CVN766 (5, 15, 45, 125, or 250 mg) or placebo.
In each cohort of 8 participants, 6 received CVN766 and 2 received placebo.



Part 2 (Multiple Ascending Dose - MAD): Approximately 24 participants were enrolled into
one of three cohorts receiving daily oral doses of CVN766 (45, 125, or 250 mg) or placebo
for 7 days. In each cohort of 8 participants, 6 received CVN766 and 2 received placebo.

#### Key Assessments:

- Safety and Tolerability: Monitored through the incidence and severity of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
- Pharmacokinetics: Plasma concentrations of CVN766 were measured at various time points to determine parameters such as Cmax, AUC, and half-life. The study also aimed to confirm central nervous system (CNS) exposure.

## **Mandatory Visualization**



Click to download full resolution via product page

Caption: Orexin signaling pathway and the mechanism of action of **CVN766**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. First-in-human study with ACT-539313, a novel selective orexin-1 receptor antagonist PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human study with ACT-539313, a novel selective orexin-1 receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple-dose clinical pharmacology of the selective orexin-1 receptor antagonist ACT-539313 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the selective orexin-1 receptor antagonist JNJ-61393215 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CVN766 Phase 1 Clinical Trial: A Comparative Analysis
  for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12369673#cvn766-clinical-trial-phase-1-results-and-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com